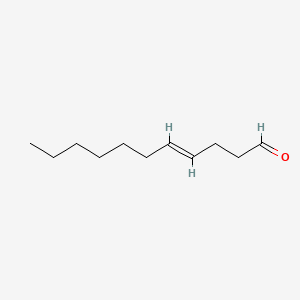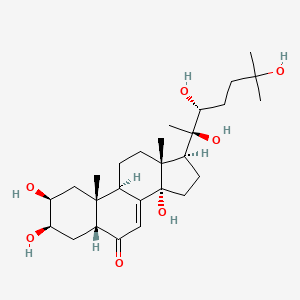
Ecdysterone
Overview
Description
Crustecdysone, also known as 20-Hydroxyecdysone, is a naturally occurring ecdysteroid hormone. It is primarily found in arthropods, where it plays a crucial role in controlling molting and metamorphosis. This compound is also present in certain plants, such as Serratula coronata, and has been studied for its potential benefits in various fields, including medicine and agriculture .
Scientific Research Applications
Crustecdysone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ecdysteroid chemistry and its interactions with other molecules.
Biology: In biological research, crustecdysone is used to study the molting and metamorphosis processes in arthropods.
Mechanism of Action
Target of Action
Ecdysterone, a naturally occurring steroid hormone, primarily targets the estrogen receptors (ER) . It is also known to interact with androgen receptors and the MAS1 proto-oncogene , which regulates cell growth and differentiation .
Mode of Action
This compound’s mode of action is mediated by its binding to estrogen receptors . This binding triggers a series of biochemical reactions that lead to various pharmacological effects. For instance, this compound causes an influx of calcium ions into the cells, which leads to an increase in the phosphorylation of Akt .
Biochemical Pathways
The binding of this compound to its targets activates several biochemical pathways. One of the key pathways involves the activation of Akt, a protein kinase that plays a crucial role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration . The activation of Akt leads to enhanced muscle protein synthesis, contributing to the anabolic effects of this compound .
Pharmacokinetics
It is known that this compound can be readily absorbed and utilized by the body, contributing to its bioavailability .
Result of Action
The binding of this compound to its targets and the subsequent activation of biochemical pathways result in a range of effects. In muscle tissues, this compound has been found to have an anabolic effect, leading to increased muscle mass . In addition, it has been shown to have a tumor suppressive effect on a panel of breast cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as supplements or medications, can potentially interact with this compound and affect its action . Furthermore, individual factors such as age, sex, health status, and genetic makeup can also influence the body’s response to this compound .
Biochemical Analysis
Biochemical Properties
Ecdysterone interacts with various enzymes, proteins, and other biomolecules. It is a polyhydroxylated sterol, structurally related to ecdysone . This compound is considered a universal hormone for the development and vital activity of insects and crustaceans . It exhibits a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is known to dampen glycolysis and respiration, greatly reducing the metabolic potential of certain cancer cell lines . Furthermore, it has been found to strongly induce autophagy .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with biomolecules at the molecular level. The anabolic effect of this compound is mediated by estrogen receptor (ER) binding . It does not cause the hormone-related side effects associated with androgenic steroids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been demonstrated that this compound can take between 8 and 18 hours to be fully eliminated from the system . This rapid elimination explains why relatively high amounts are suggested for use, to keep the level of this compound circulating through the bloodstream above what’s required to activate gene switches systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study showed that this compound supplementation increased the amount of time mice could stay swimming by up to 22% . It was also found to improve the ability of mice to run for up to 32% longer before reaching a point of fatigue .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to regulate the sugar level in the blood serum at alloxan-induced hyperglycemia . Administration of this compound increases the content of glycogen in the heart and liver of laboratory rats .
Subcellular Localization
The subcellular localization of the ecdysteroid receptor, which this compound binds to, involves nucleocytoplasmatic shuttling . The presence of nuclear localization (NLS) and export signals (NES) and their interaction with importins and exportins are described . The influence of hormone and heterodimerization partner, energy supply, and cell cycle on the intracellular distribution of the ecdysteroid receptor are discussed .
Preparation Methods
Synthetic Routes and Reaction Conditions
Crustecdysone can be synthesized through several chemical routes. One common method involves the extraction of ecdysteroids from plant sources like Serratula coronata. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the desired compound .
Industrial Production Methods
Industrial production of crustecdysone often relies on large-scale extraction from plant sources. The process involves cultivating plants rich in ecdysteroids, followed by harvesting and processing to extract and purify the compound. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Crustecdysone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the ketone groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of crustecdysone can yield hydroxylated derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of modified ecdysteroids with different functional groups .
Comparison with Similar Compounds
Crustecdysone is part of a larger family of ecdysteroids, which includes compounds like ecdysone and ponasterone A. Compared to these similar compounds, crustecdysone is unique due to its higher potency and specific biological activities. For instance, while ecdysone and ponasterone A also regulate molting, crustecdysone has additional roles in autophagy and cardiovascular protection .
List of Similar Compounds
- Ecdysone
- Ponasterone A
- Turkesterone
- Makisterone A
Crustecdysone’s unique properties and diverse applications make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDFYOWSKOHCCO-YPVLXUMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040388 | |
| Record name | 20-Hydroxyecdysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Crustecdysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5289-74-7 | |
| Record name | 20-Hydroxyecdysone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5289-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20-Hydroxyecdysone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005289747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-Hydroxyecdysone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 20-Hydroxyecdysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17- ( ( 2 R , 3 R ) - 2 , 3 , 6 - t r i h y d r o x y - 6 - m e t h y l h e p t a n - 2 - y l ) - 1,2,3,4,5,9,10,11,12,13,14,15,16,17-tetradecahydro-6H | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 20-HYDROXYECDYSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779A7KPL0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Crustecdysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237.5 - 239.5 °C | |
| Record name | Crustecdysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


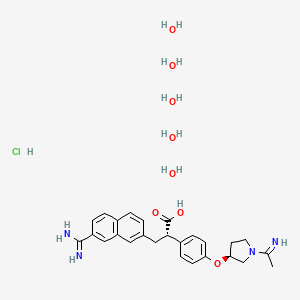
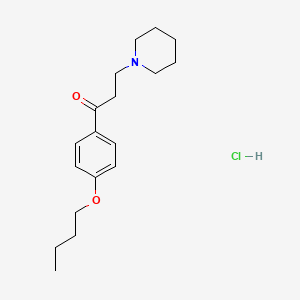


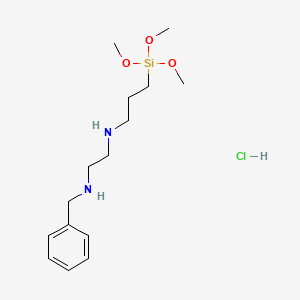
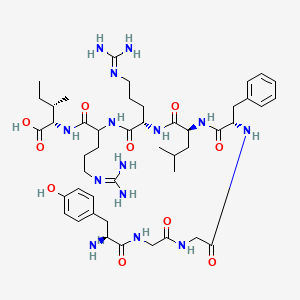

![(E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene]piperidin-2-one](/img/structure/B1671010.png)
![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)

![(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B1671014.png)
![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)

